TDO2 Isozyme Selectivity: >2,800-Fold Window vs. Epacadostat and Navoximod
LY-3381916 exhibits negligible inhibition of tryptophan 2,3-dioxygenase 2 (TDO2) with an IC50 >20 µM, while retaining potent IDO1 inhibition (IC50 = 7 nM) in cell-based assays, yielding a selectivity index >2,857-fold [1]. In contrast, navoximod displays only 10–20-fold selectivity against TDO [2], and epacadostat, while selective (>1,000-fold), acts via heme-coordination, which introduces AHR agonism liabilities [3]. BMS-986205 also shows high TDO2 selectivity (IC50 >2,000 nM vs. IDO1 IC50 = 1.1 nM, ~1,800-fold) but lacks the CNS penetration and AHR-clean profile of LY-3381916 . This quantitative TDO2-sparing window is essential when experimental systems co-express both dioxygenases or when TDO2 compensation is a known resistance mechanism.
| Evidence Dimension | TDO2 selectivity index (TDO2 IC50 / IDO1 IC50) |
|---|---|
| Target Compound Data | IDO1 IC50 = 7 nM; TDO2 IC50 >20,000 nM; Selectivity index >2,857 |
| Comparator Or Baseline | Navoximod: 10–20-fold selectivity; Epacadostat: >1,000-fold (heme-coordinating); BMS-986205: ~1,800-fold (IDO1 IC50=1.1 nM, TDO2 IC50>2,000 nM) |
| Quantified Difference | LY-3381916 selectivity window >2,857-fold exceeds navoximod by >140-fold and surpasses BMS-986205 by ~1.6-fold |
| Conditions | Cell-based IDO1 and TDO2 activity assays using human cancer cell lines with intrinsic enzyme expression [1][2] |
Why This Matters
High TDO2 selectivity prevents compensatory kynurenine production through TDO2, which is critical in tumors co-expressing both enzymes and directly affects the interpretability of IDO1-targeted experiments.
- [1] Dorsey FC, et al. Abstract 5245: Identification and characterization of the IDO1 inhibitor LY3381916. Cancer Res. 2018;78(13_Supplement):5245. View Source
- [2] Prendergast GC, et al. Discovery of IDO1 inhibitors: from bench to bedside. Cancer Res. 2017;77(24):6795-6811. View Source
- [3] Yue EW, et al. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Med Chem Lett. 2017;8(5):486-491. View Source
